molecular formula C19H24O5 B14650433 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene CAS No. 52961-91-8

5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene

Cat. No.: B14650433
CAS No.: 52961-91-8
M. Wt: 332.4 g/mol
InChI Key: BDZXBDCLPQMOIN-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C19H24O5 This compound is characterized by the presence of multiple methoxy groups attached to a benzene ring, making it a member of the methoxybenzene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenethylamine with 1,2,3-trimethoxybenzene under specific conditions. One common method is the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in its pure form. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced methoxybenzene derivatives.

    Substitution: Halogenated or nitrated methoxybenzene derivatives.

Scientific Research Applications

5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and van der Waals interactions with target proteins, influencing their activity. Additionally, the compound may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene
  • 3’,5’-Dimethoxyacetophenone
  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile

Uniqueness

5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene is unique due to the specific arrangement of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure may result in different biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

52961-91-8

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

5-[2-(3,5-dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene

InChI

InChI=1S/C19H24O5/c1-20-15-8-13(9-16(12-15)21-2)6-7-14-10-17(22-3)19(24-5)18(11-14)23-4/h8-12H,6-7H2,1-5H3

InChI Key

BDZXBDCLPQMOIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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